molecular formula C9H7NOS B1278334 1-(Benzo[d]thiazol-5-yl)ethanone CAS No. 90347-90-3

1-(Benzo[d]thiazol-5-yl)ethanone

Cat. No. B1278334
CAS RN: 90347-90-3
M. Wt: 177.22 g/mol
InChI Key: FCKINXPLWQMSSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone involves multiple steps and different starting materials. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved through a process characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis, along with single-crystal X-ray diffraction methods . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, yielding products in 70-96% yield . Additionally, the synthesis of various heterocyclic compounds using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported, showcasing the versatility of benzo[d]thiazol-5-yl)ethanone derivatives as precursors for complex molecules .

Molecular Structure Analysis

The molecular geometry of these compounds has been extensively studied. For example, the optimized structure parameters and vibrational modes of the benzo[d]thiazole derivative were obtained using density functional theory (DFT) and showed good consistency with experimental data . The stereochemistry of certain derivatives was characterized by single-crystal X-ray diffraction studies, providing detailed insights into their three-dimensional arrangements . The dihedral angle between the benzene and thiazole rings in one of the derivatives was reported to be 85.36°, indicating a significant twist between these two structural units .

Chemical Reactions Analysis

The benzo[d]thiazol-5-yl)ethanone derivatives have been used as starting materials or intermediates in various chemical reactions. For instance, they have been involved in cyclization reactions to produce polysubstituted pyrrolidine derivatives and in the synthesis of a wide range of heterocyclic compounds, including thiadiazoles and pyridines . These reactions demonstrate the reactivity and potential of these compounds in forming more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been characterized using various analytical techniques. The thermal behavior of the compounds was summarized using TG/DTA thermograms, which provide information on their stability and decomposition patterns . The antimicrobial activity of some derivatives was evaluated, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were also analyzed, providing insights into the reactivity of these molecules .

Scientific Research Applications

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, derived from 1-(Benzo[d]thiazol-5-yl)ethanone, shows significant biological activities, including immunosuppression and immunostimulation, cytotoxicity against cancer cells, and inhibition of LPS-stimulated NO generation. This indicates its potential as a multipotent compound with promising applications in biomedical research (Abdel‐Aziz et al., 2011).

Electrochemical Synthesis

Electrochemical synthesis involving 1-(Benzo[d]thiazol-5-yl)ethanone demonstrates its utility in the production of novel arylthiobenzazoles, highlighting its role in facilitating unique chemical reactions and synthesis pathways (Amani & Nematollahi, 2012).

Antimicrobial Applications

Derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone, such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, have shown notable antibacterial and antifungal activities. This suggests its potential use in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Anti-Breast Cancer Agents

Compounds synthesized using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone have shown promising activities against MCF-7 tumor cells. This indicates its potential application in anti-cancer treatments, particularly in breast cancer therapy (Mahmoud et al., 2021).

Spectrophotometric Applications

1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, related to 1-(Benzo[d]thiazol-5-yl)ethanone, is used in the spectrophotometric determination of Cobalt (II). This highlights its application in analytical chemistry for the determination of metal ions in various samples (Syamasundar et al., 2006).

Synthesis of Chalcones and Flavanones

1-(Benzo[d]thiazol-5-yl)ethanone derivatives have been used in the Julia–Kocienski olefination for the synthesis of chalcones and flavanones. This indicates its role in the synthesis of biologically significant compounds (Kumar et al., 2010).

Corrosion Inhibition

N-(Benzo[d]thiazole-2-yl)-1-phenylethan-1-imines, derived from 1-(Benzo[d]thiazol-5-yl)ethanone, show effective corrosion inhibition for mild steel in acidic media. This underlines its importance in industrial applications, particularly in preventing metal corrosion (Chugh et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

1-(1,3-benzothiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKINXPLWQMSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441681
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]thiazol-5-yl)ethanone

CAS RN

90347-90-3
Record name 1-(1,3-Benzothiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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